2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid
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Overview
Description
2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid is a complex organic compound with a unique structure that combines a benzo[c]chromen-3-yl moiety with a phenylacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 8-methoxy-6-oxobenzo[c]chromen-3-yl chloride with phenylacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzo[c]chromen-3-yl moiety can be reduced to an alcohol.
Substitution: The phenylacetic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(8-Hydroxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid
- 2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylpropanoic acid
Uniqueness
2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or potency in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-26-14-7-9-16-17-10-8-15(12-19(17)28-22(25)18(16)11-14)27-20(21(23)24)13-5-3-2-4-6-13/h2-12,20H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHGHDWVKOICLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC(C4=CC=CC=C4)C(=O)O)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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